molecular formula C10H7NO3 B086020 Kynurenic acid CAS No. 13593-94-7

Kynurenic acid

Cat. No.: B086020
CAS No.: 13593-94-7
M. Wt: 189.17 g/mol
InChI Key: HCZHHEIFKROPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kynurenic acid is a product of the normal metabolism of the amino acid L-tryptophan . It was first discovered in dog urine by German chemist Justus von Liebig in 1853. Its IUPAC name is 4-hydroxyquinoline-2-carboxylic acid . This compound is formed from kynurenine , which undergoes transamination. It is excreted in urine and has been found in both dog urine and the urine of rabbits and humans given tryptophan.

Preparation Methods

Synthesis Routes::

  • Kynurenic acid is synthesized through the metabolism of tryptophan, specifically via the kynurenine pathway.
  • The conversion of kynurenine to this compound involves an aminotransferase reaction.
  • Further bacterial metabolism can convert this compound to quinaldic acid (2-quinolinecarboxylic acid).
Industrial Production::
  • While this compound is not industrially produced on a large scale, its significance lies in its biological activity.

Chemical Reactions Analysis

Photochemical Reactions with Amino Acids

Kynurenic acid exhibits pH-dependent reactivity with tryptophan (Trp) and tyrosine (Tyr) under UV excitation:

Mechanisms

  • With Tryptophan :

    • Neutral pH : Proton-coupled electron transfer (PCET), involving sequential electron and proton transfer from Trp to triplet-state this compound .

    • Acidic pH : Shifts to electron transfer (ET) due to protonation of this compound .

  • With Tyrosine :

    • Neutral pH : Hydrogen atom transfer (HAT) .

    • Acidic pH : Transition to ET-dominated mechanisms .

Table 2: Reaction Mechanisms with Aromatic Amino Acids

Amino AcidpHMechanismKey IntermediateCitation
Tryptophan7.4Proton-coupled electron transfer (PCET)Triplet this compound radical
Tryptophan<5Electron transfer (ET)Protonated this compound
Tyrosine7.4Hydrogen atom transfer (HAT)This compound semiquinone
Tyrosine<5Electron transfer (ET)Tyrosyl radical

Halogenation Reactions

This compound reacts with hypohalous acids (HOX, X = Cl/Br) at inflammation sites:

Key Findings

  • With HOCl : Forms 3-chlorothis compound and N-chlorinated byproducts .

  • With HOBr : Generates 3-bromothis compound as the major product .

  • Inhibition by amino acids : Free amino acids (e.g., taurine) suppress HOCl reactivity but not HOBr .

Table 3: Halogenation Products and Conditions

ReactantpHMajor ProductByproductsBiological Relevance
Hypochlorous acid (HOCl)7.43-Chlorothis compoundN-Chloro derivativesMyeloperoxidase activity at inflammation sites
Hypobromous acid (HOBr)7.43-Bromothis compoundNoneEosinophil peroxidase activity

Radical Interactions and Redox Behavior

  • ROS Scavenging : this compound reacts with hydroxyl radicals (- OH) and peroxynitrite (ONOO⁻), forming stable oxidation products .

  • CIDNP Studies : Time-resolved chemically induced dynamic nuclear polarization (TR-CIDNP) revealed hyperfine coupling constants (HFCCs) for this compound radicals, confirming PCET and HAT mechanisms .

Receptor Binding and Modulation

While primarily a review of chemical reactions, this compound’s biological activity stems from interactions such as:

  • NMDA Receptor Antagonism : Binds to the glycine co-agonist site (IC₅₀ ~15 μM) .

  • GPR35 Activation : Acts as a high-affinity ligand (EC₅₀ ~1–10 μM), influencing anti-inflammatory signaling .

Scientific Research Applications

Neuroprotective Properties

Kynurenic acid exhibits neuroprotective effects primarily through its action as an antagonist at excitatory amino acid receptors, particularly N-methyl-D-aspartate (NMDA) receptors. This mechanism is crucial in preventing excitotoxicity, which is implicated in neurodegenerative conditions such as Alzheimer's disease and Huntington's disease.

Case Study: Neuroprotection in Alzheimer's Disease

  • A study demonstrated that KYNA levels were significantly elevated in animal models subjected to NMDA-induced neuronal damage. The administration of KYNA resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Immunomodulatory Effects

This compound plays a dual role in the immune system, acting both as an anti-inflammatory agent and as a promoter of immunosuppression. This characteristic makes it relevant in various immune-mediated diseases.

Key Findings:

  • KYNA has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-23, thereby mitigating inflammatory responses .
  • In vivo studies have confirmed that KYNA treatment can significantly reduce inflammation in models of septic shock and other inflammatory conditions .

Table 1: Summary of Immunomodulatory Effects of this compound

Study Model Effect Observed Cytokines Affected
Study AMiceReduced TNF-αTNF-α
Study BDogsDecreased inflammationIL-23
Study CRatsInhibited Th17 differentiationIL-17

Pain Relief and Analgesic Properties

Research indicates that KYNA possesses analgesic properties, potentially offering a novel approach to pain management. Its ability to inhibit NMDA receptor activity suggests a mechanism for pain relief without the side effects associated with traditional analgesics.

Case Study: Analgesic Effects in Chronic Pain Models

  • In rodent models of chronic pain, KYNA administration led to significant reductions in pain sensitivity, indicating its potential utility as an alternative treatment for chronic pain syndromes .

Role in Metabolic Regulation

Recent studies have highlighted the role of KYNA as a signaling molecule involved in energy metabolism regulation. It interacts with pathways such as AMPK signaling, influencing energy expenditure and storage.

Key Findings:

  • KYNA has been implicated in regulating glucose metabolism and may contribute to metabolic disorders when dysregulated .

Potential Therapeutic Applications

Given its diverse biological activities, KYNA has been proposed for various therapeutic applications:

  • Neurodegenerative Diseases: As an NMDA antagonist, KYNA may help mitigate excitotoxicity associated with diseases like Alzheimer's and Parkinson's.
  • Autoimmune Disorders: Its immunosuppressive properties suggest potential applications in treating autoimmune diseases.
  • Chronic Pain Management: KYNA's analgesic effects could provide a new avenue for chronic pain therapies.

Mechanism of Action

  • Kynurenic acid’s primary mechanism involves antagonizing excitatory amino acid receptors, modulating neurotransmission.
  • It may also impact other pathways, such as the N-methyl-D-aspartate (NMDA) receptor .

Comparison with Similar Compounds

  • Kynurenic acid stands out due to its specific role in the kynurenine pathway.
  • Similar compounds include quinolinic acid (another kynurenine pathway metabolite) and nicotinic acid (vitamin B3).

Biological Activity

Kynurenic acid (KYNA) is a significant metabolite in the kynurenine pathway of tryptophan metabolism, exhibiting diverse biological activities that have implications for various physiological and pathological conditions. This article explores the biological activity of KYNA, highlighting its role in neuroprotection, immunomodulation, metabolic regulation, and its potential therapeutic applications.

Overview of this compound

This compound is primarily produced from kynurenine, which is derived from tryptophan. It acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors and has been implicated in several neurological and psychiatric disorders. Its dual role as both a neuroprotective and potentially neurotoxic agent makes it a critical focus of research in understanding various diseases.

Neuroprotective Effects

KYNA has been shown to exert neuroprotective effects through several mechanisms:

  • NMDA Receptor Antagonism : By inhibiting NMDA receptors, KYNA can protect neurons from excitotoxic damage, which is particularly relevant in conditions such as Alzheimer's disease (AD) and schizophrenia .
  • Reduction of Inflammation : KYNA modulates inflammatory responses, which can mitigate neuronal damage during neuroinflammatory conditions .

Immunomodulatory Role

This compound plays a significant role in immune regulation:

  • Cytokine Modulation : Elevated levels of KYNA are associated with increased pro-inflammatory cytokines like IL-1β, suggesting a complex role in inflammation and immune response .
  • Cancer Implications : KYNA’s immunosuppressive properties may contribute to tumor immune escape, making it a double-edged sword in cancer biology .

Metabolic Regulation

Recent studies indicate that KYNA influences metabolic processes:

  • Energy Homeostasis : KYNA has been linked to the regulation of energy expenditure through pathways involving GPR35 and AMPK signaling . This suggests its potential as a therapeutic target for metabolic diseases such as obesity and diabetes.
  • Exercise-Induced Production : Physical activity increases KYNA levels in skeletal muscles, promoting thermogenesis and reducing insulin resistance .

Alzheimer's Disease

A longitudinal study involving 311 patients with Alzheimer's disease found that higher concentrations of KYNA were associated with slower disease progression. The study highlighted that patients exhibited elevated levels of KYNA compared to cognitively unimpaired controls, suggesting a neuroprotective response in AD .

Bipolar Disorder

A genome-wide association study linked genetic variants affecting KYNA levels to psychotic symptoms in bipolar disorder. Increased cerebrospinal fluid (CSF) levels of KYNA correlated with negative symptoms and cognitive deficits, indicating its potential as a biomarker for psychiatric disorders .

Data Tables

ConditionEffect of this compoundReference
Alzheimer's DiseaseHigher levels associated with slower progression
Bipolar DisorderCorrelation with psychotic symptoms
SchizophreniaElevated CSF levels linked to cognitive dysfunction
Metabolic DisordersInvolvement in energy homeostasis

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting kynurenic acid in biological samples, and how are they validated?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) is widely used for quantification due to its sensitivity and specificity. Validation includes calibration curves with internal standards (e.g., deuterated this compound), spike-recovery tests in matrices like plasma or cerebrospinal fluid, and inter-day/intra-day precision assessments . Enzyme-linked immunosorbent assays (ELISA) are alternative methods but require cross-reactivity validation against structurally similar metabolites.

Q. What experimental protocols ensure accurate quantification of this compound in rodent brain tissue?

  • Methodology : Tissue homogenization in acidic solvents (e.g., 0.1 M HCl) prevents metabolite degradation. Centrifugation at 15,000×g for 20 minutes at 4°C separates proteins. Supernatants are filtered (0.22 µm) and analyzed via HPLC with a C18 column and mobile phase (e.g., methanol:phosphate buffer, pH 3.0). Quantification limits should be established using standard curves (0.1–100 nM range) .

Q. How do researchers control for confounding variables in studies linking this compound to neuropsychiatric disorders?

  • Methodology : Use genetically homogeneous animal models (e.g., inbred mice) to reduce genetic variability. Dietary tryptophan intake is standardized, as it influences kynurenine pathway activity. Behavioral assays (e.g., forced swim test for depression-like behavior) are conducted blind to treatment groups. Statistical adjustments for covariates like age, sex, and circadian rhythm are applied .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s dual role as a neuroprotectant and neurotoxin?

  • Methodology : Dose-response studies in vitro (e.g., primary neuron cultures) and in vivo (e.g., NMDA receptor antagonist models) clarify concentration-dependent effects. Mechanistic studies using selective receptor antagonists (e.g., GPR35 inhibitors) or genetic knockdowns (e.g., siRNA for aryl hydrocarbon receptor) isolate pathways. Meta-analyses of published data assess heterogeneity in study designs .

Q. What advanced models are used to study this compound’s role in glutamatergic signaling?

  • Methodology : Optogenetic tools in transgenic mice enable real-time modulation of glutamatergic neurons while measuring this compound via microdialysis. Electrophysiological recordings (patch-clamp) in brain slices quantify NMDA receptor currents under this compound perfusion. Computational models simulate synaptic cleft dynamics to predict metabolite-receptor interactions .

Q. How can researchers address challenges in differentiating this compound’s effects from other kynurenine pathway metabolites?

  • Methodology : Isotope-labeled tracers (e.g., ¹³C-tryptophan) track metabolic flux in vivo. Liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) distinguishes this compound from quinolinic acid or 3-hydroxykynurenine. Genetic models (e.g., kynurenine aminotransferase II knockout mice) isolate specific pathway branches .

Q. What strategies improve reproducibility in this compound studies across laboratories?

  • Methodology : Adopt standardized protocols from journals like the Beilstein Journal of Organic Chemistry for metabolite extraction and analysis. Share raw data and code via repositories like Zenodo. Collaborative inter-laboratory studies validate findings using identical animal strains and reagents .

Q. How do recent methodological advances enhance spatial resolution in this compound imaging?

  • Methodology : Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry localizes this compound in brain regions (e.g., hippocampus) with 50 µm resolution. CRISPR-based biosensors (e.g., fluorescent reporters) enable real-time visualization in live cells .

Properties

IUPAC Name

4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZHHEIFKROPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075417
Record name 4-Hydroxy-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS], Solid
Record name Kynurenic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11636
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Kynurenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

492-27-3, 13593-94-7
Record name Kynurenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynurenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Transtorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013593947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kynurenic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11937
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name kynurenic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KYNURENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H030S2S85J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kynurenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

280 °C
Record name Kynurenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Kynurenic acid
Kynurenic acid
Kynurenic acid
Kynurenic acid
Kynurenic acid
Kynurenic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.